![molecular formula C17H18ClN5O2 B610042 3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine CAS No. 1188296-52-7](/img/structure/B610042.png)

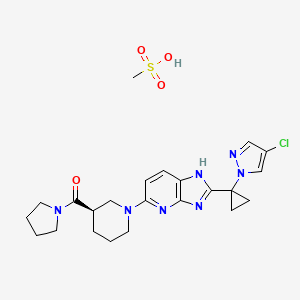

3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

説明

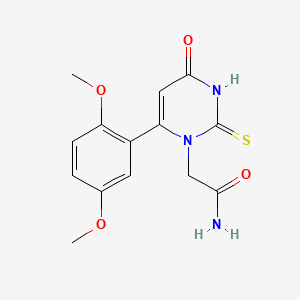

The compound “3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine” is a chemical compound with the molecular formula C17H18ClN5O2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidin-4-amine core, which is substituted at the 3-position with a (3-chlorophenoxy)methyl group and at the 1-position with a tetrahydro-2H-pyran-4-yl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 359.81 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Selective Inhibition of Casein Kinase 1ε (CK1ε)

PF-4800567 is a selective inhibitor of casein kinase 1ε (CK1ε), with an IC50 value of 32 nM . It has greater than 20-fold selectivity over CK1δ . This makes it a valuable tool for studying the role of CK1ε in various biological processes .

Regulation of Circadian Rhythms

PF-4800567 blocks CK1ε-mediated PER3 nuclear localization and PER2 degradation . Both PER3 and PER2 are proteins important for maintaining circadian rhythms in cells . Therefore, PF-4800567 can be used to study the regulation of circadian rhythms .

Neuroprotective Effects

PF-4800567 is reported to have neuroprotective effects . This suggests that it could potentially be used in the treatment of neurodegenerative diseases .

Phosphorylation & Dephosphorylation Applications

As a small molecule inhibitor, PF-4800567 is primarily used for phosphorylation and dephosphorylation applications . It controls the biological activity of Casein Kinase I .

ATP Competitive Inhibition

PF-4800567 is an ATP-competitive inhibitor . This means it competes with ATP for binding to the active site of the enzyme .

Minimal Effect on the Circadian Clock

Despite its inhibitory effects on CK1ε, PF-4800567 displays minimal effect on the circadian clock . This makes it a useful tool for studying the role of CK1ε without significantly disrupting circadian rhythms .

Biochemical Research

PF-4800567 is classified as a biochemical, making it suitable for use in a wide range of biochemical research applications .

Kinase Inhibitor Research

PF-4800567 falls under the category of kinase inhibitors . It can be used in the study of kinases, which are enzymes that play key roles in cellular processes such as signal transduction, cell division, and metabolism .

Safety and Hazards

作用機序

Target of Action

PF-4800567 acts as a selective inhibitor of the enzyme Casein kinase 1 epsilon (CK1-ε) . CK1-ε is a key component of noncanonical Wnt signaling pathways, which have been shown to drive the pathogenesis of various diseases .

Mode of Action

PF-4800567 selectively inhibits CK1-ε with an IC50 value of 32 nM, showing more than 20-fold selectivity over CK1-δ . By inhibiting CK1-ε, PF-4800567 can modulate the activity of this enzyme and subsequently alter the signaling pathways it is involved in .

Biochemical Pathways

The primary biochemical pathway affected by PF-4800567 is the noncanonical Wnt signaling pathway . CK1-ε plays a crucial role in this pathway, and its inhibition can disrupt the normal functioning of the pathway, leading to changes in cellular processes such as cell proliferation and differentiation .

Result of Action

The inhibition of CK1-ε by PF-4800567 has been shown to have potential neuroprotective effects . Additionally, it has been found to enhance responses to certain drugs of abuse such as methamphetamine and fentanyl in animal studies, suggesting a role for CK1-ε in the negative regulation of sensitivity to stimulant and opioid drugs .

特性

IUPAC Name |

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMDBEHGJRZSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703849 | |

| Record name | PF 4800567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine | |

CAS RN |

1188296-52-7 | |

| Record name | 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188296-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF 4800567 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4800567 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEE72DRC63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-[(3S)-1-cyanopiperidin-3-yl]-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B609961.png)

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)

![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)

![2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide](/img/structure/B609976.png)

![[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B609979.png)